molecular formula C9H9F3 B1391065 1-(2,2-Difluoropropyl)-3-fluorobenzene CAS No. 62558-07-0

1-(2,2-Difluoropropyl)-3-fluorobenzene

Cat. No.: B1391065
CAS No.: 62558-07-0
M. Wt: 174.16 g/mol
InChI Key: GOAQRXYNOJROPS-UHFFFAOYSA-N
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Description

1-(2,2-Difluoropropyl)-3-fluorobenzene is an organofluorine compound characterized by the presence of both difluoropropyl and fluorobenzene groups. Organofluorine compounds are known for their significant roles in pharmaceuticals, agrochemicals, and performance materials due to their unique chemical and biological properties .

Preparation Methods

One common method is the electrochemical oxidative difluoroethylation of aromatic compounds, which proceeds under mild conditions without the need for metal catalysts or exogenous additives . Industrial production methods often involve the use of specialized reagents and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,2-Difluoropropyl)-3-fluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include peroxides, photoredox catalysts, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoropropyl)-3-fluorobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of performance materials and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoropropyl)-3-fluorobenzene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can significantly alter the physicochemical properties of the compound, affecting its charge distribution, electrostatic surface, and solubility. These changes can enhance the compound’s metabolic stability and potency .

Comparison with Similar Compounds

1-(2,2-Difluoropropyl)-3-fluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(2,2-difluoropropyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3/c1-9(11,12)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAQRXYNOJROPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672304
Record name 1-(2,2-Difluoropropyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62558-07-0
Record name 1-(2,2-Difluoropropyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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